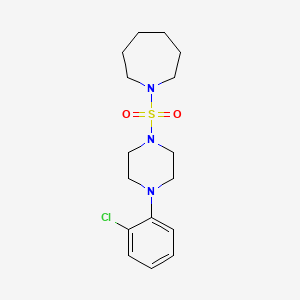

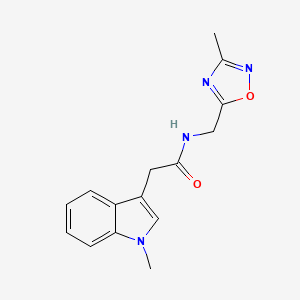

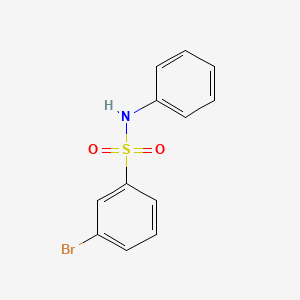

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Allergic Activities

Sulfonamide azepane derivatives have been investigated for their in vivo anti-allergic effects. Specifically, a series of novel ®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were synthesized and tested. Notably, several of these compounds demonstrated significant activity against both allergic asthma and allergic itching. For instance:

- Allergic Itching : Compounds 3b, 3g, 3k, 3o, and 3s showed more potent activities against allergic itching than levocetirizine .

Anticancer Potential

While not extensively studied, sulfonamide-containing compounds have shown promise in cancer research. The synthesized sulfonamide azepane derivatives could be explored for their potential anticancer effects. Further investigations are warranted to assess their activity against specific cancer cell lines .

Anti-Inflammatory Properties

Sulfonamides are associated with anti-inflammatory activities. Given the presence of sulfonamide groups in sulfonamide azepane, these derivatives may exhibit synergistic action with the pharmacophore of levocetirizine. Investigating their anti-inflammatory potential could be valuable .

Biological Activity and Spectroscopic Characterization

Structural and spectroscopic studies are essential for understanding the behavior of sulfonamide azepane. Researchers have explored its electronic properties and biological activity. For instance, in vitro assays against specific cell lines could provide insights into its overall efficacy .

Anti-Tubercular Agents

Considering the importance of finding potent anti-tubercular drugs, sulfonamide azepane derivatives could be evaluated in this context. Similar to other sulfonamide-containing compounds, they might exhibit activity against Mycobacterium tuberculosis .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with theCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent excessive bleeding .

Mode of Action

It’s worth noting that similar compounds, such as piperazine derivatives, have been found to exhibit higher affinity to h1 receptors than histamine, making them clinically useful in the treatment of allergies .

Biochemical Pathways

Based on the potential interaction with coagulation factor x, it can be inferred that the compound may influence thecoagulation cascade .

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .

Propiedades

IUPAC Name |

1-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBNVQXDMKRFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)

![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)

![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)